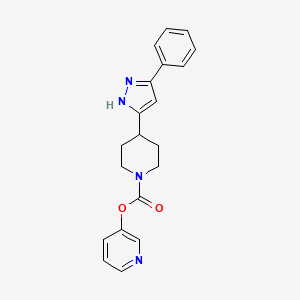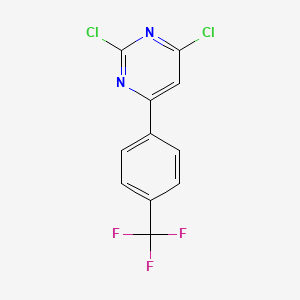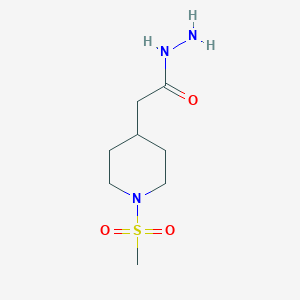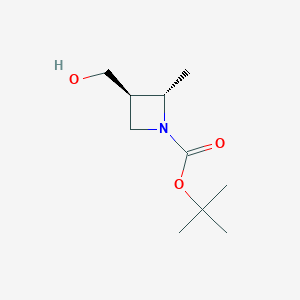![molecular formula C12H12ClN3O2 B15358978 Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate](/img/structure/B15358978.png)
Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate is a chemical compound characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a carboxylate ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the reaction of hydrazine with a suitable halide, such as 4-chlorobenzaldehyde, under acidic conditions.
Methylation: The triazole ring is then methylated using a methylating agent like methyl iodide or dimethyl sulfate.
Esterification: Finally, the carboxylate ester group is introduced by reacting the triazole with methanol in the presence of a catalyst, such as sulfuric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
化学反応の分析
Types of Reactions: Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can be performed to reduce the triazole ring or the chlorophenyl group.
Substitution: Substitution reactions can occur at the triazole ring or the chlorophenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major products include reduced triazole derivatives and chlorophenyl derivatives.
Substitution: The major products are various substituted triazole and chlorophenyl derivatives.
科学的研究の応用
Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism by which Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
類似化合物との比較
Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate is compared with other similar compounds, such as:
Methyl 1-[(4-methoxyphenyl)methyl]-5-methyltriazole-4-carboxylate: This compound has a methoxy group instead of a chlorophenyl group, leading to different chemical and biological properties.
Methyl 1-[(4-nitrophenyl)methyl]-5-methyltriazole-4-carboxylate: This compound has a nitro group instead of a chlorophenyl group, resulting in different reactivity and biological activity.
Methyl 1-[(4-fluorophenyl)methyl]-5-methyltriazole-4-carboxylate: This compound has a fluorophenyl group, which affects its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
特性
分子式 |
C12H12ClN3O2 |
|---|---|
分子量 |
265.69 g/mol |
IUPAC名 |
methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C12H12ClN3O2/c1-8-11(12(17)18-2)14-15-16(8)7-9-3-5-10(13)6-4-9/h3-6H,7H2,1-2H3 |
InChIキー |
RZYSELMIRDLWSX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![t-Butyl [2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B15358902.png)
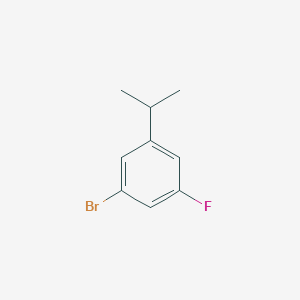

![3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid](/img/structure/B15358910.png)
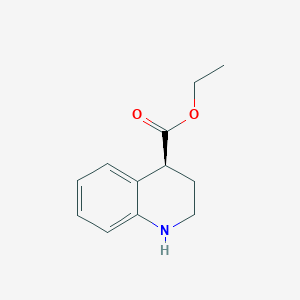
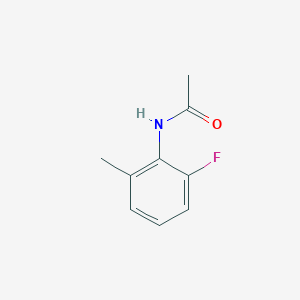

![3,6-Dimethyl-2-[(methylsulfanyl)methyl]phenol](/img/structure/B15358932.png)
